molecular formula C19H17N5O5 B11217425 2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide

2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide

Cat. No.: B11217425
M. Wt: 395.4 g/mol
InChI Key: HNHLDSJJRNCXEC-AWQFTUOYSA-N
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Description

The compound 2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide is a benzohydrazide derivative featuring a hydrazone (-NH-N=CH-) linkage and multiple functional groups. Its structure includes:

  • A 2-hydroxybenzoyl moiety, contributing to hydrogen-bonding capacity.
  • A 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl substituent, introducing electron-withdrawing (nitro) and electron-donating (methoxy) groups.
  • An E-configuration at the imine (C=N) bond, critical for molecular geometry and interactions.

This compound is synthesized via condensation of 2-hydroxybenzohydrazide with a substituted aldehyde precursor, typically under acidic reflux conditions .

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H17N5O5/c1-29-18-7-6-13(8-14(18)11-23-12-15(10-21-23)24(27)28)9-20-22-19(26)16-4-2-3-5-17(16)25/h2-10,12,25H,11H2,1H3,(H,22,26)/b20-9+

InChI Key

HNHLDSJJRNCXEC-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)CN3C=C(C=N3)[N+](=O)[O-]

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide typically involves a multi-step process:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 2-hydroxybenzoic acid with hydrazine hydrate under reflux conditions to form 2-hydroxybenzohydrazide.

    Functionalization of the Phenyl Ring: The next step involves the introduction of the methoxy group onto the phenyl ring. This can be achieved through methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrazole Moiety: The final step involves the condensation of the methoxy-substituted benzohydrazide with 4-nitro-1H-pyrazole-1-carbaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-oxo-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide.

    Reduction: Formation of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The nitro group can be used as a reporter group in various biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it may have activity against certain types of cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also play a role in modulating the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents/R-Groups Molecular Formula Melting Point (°C) Biological Activity Reference
Target Compound 4-nitro-1H-pyrazol-1-yl, 2-hydroxy, 4-methoxy C₂₃H₂₀N₆O₅ Not reported Under investigation -
(E)-4-Methoxy-N′-[(pyridin-4-yl)methylidene]benzohydrazide monohydrate Pyridin-4-yl, 4-methoxy C₁₄H₁₃N₃O₂·H₂O 240–242 Anticancer (in vitro)
(E)-N′-(3-Methoxybenzylidene)-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 3-methoxy, 4-methylbenzyloxy, pyrazole C₂₆H₂₄N₄O₃ Not reported Antimicrobial (moderate)
3-[4-(Benzyloxy)phenyl]-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Benzyloxy, 2-hydroxy-3-methoxy, pyrazole C₂₅H₂₁N₄O₄ Not reported Antifungal (strong)
4-Hexyloxy-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide (HL2) Hexyloxy, 4-methylphenyl C₂₂H₂₆N₂O₂ Not reported Metal coordination (Zn, Cu)

Key Observations:

Pyridine/pyrazole hybrids (e.g., ) exhibit improved solubility due to polar heterocycles, whereas the target compound’s nitro group may reduce solubility.

Hydrogen Bonding :

  • The 2-hydroxybenzoyl group in the target compound enables intermolecular hydrogen bonding (O–H···O/N), similar to derivatives in . Crystallographic studies of analogues show extended 2D networks via such interactions .

Biological Activity :

  • Pyrazole-containing derivatives (e.g., ) demonstrate moderate to strong antimicrobial activity, suggesting the target compound’s nitro-pyrazole group could enhance potency.
  • Triazole-based benzohydrazides (e.g., ) show lower activity against Gram-negative bacteria compared to pyrazole derivatives, highlighting the importance of heterocycle choice.

Key Findings:

  • X-ray Crystallography : Pyridine and triazole derivatives confirm the E-configuration of the hydrazone bond, critical for planar molecular geometry .
  • Spectroscopy : All compounds show characteristic azomethine (C=N) IR stretches at 1600–1620 cm⁻¹ and NMR signals for imine protons at δ 8.4–8.7 ppm .

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